Product packaging for Einecs 229-048-2(Cat. No.:CAS No. 6408-02-2)

Einecs 229-048-2

Cat. No.: B3355898
CAS No.: 6408-02-2
M. Wt: 850.5 g/mol
InChI Key: PCTRYQAISBWWST-UHFFFAOYSA-I
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Description

Diazotization and CouplingThe initial step involves preparing an azo dye intermediate. This is achieved by diazotizing 5-Chloro-2-methoxybenzenamineworlddyevariety.com. Diazotization is a fundamental reaction in azo dye synthesis, typically involving the treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid) under cold conditions (0-5°C) to form a diazonium saltbenchchem.comnih.gov.

Subsequently, this diazonium salt undergoes a coupling reaction with a suitable coupling component, which for Acid Violet 56 is 6-Hydroxynaphthalene-2-sulfonic acid worlddyevariety.com. This electrophilic aromatic substitution reaction occurs under controlled pH conditions, usually alkaline or weakly acidic, leading to the formation of an azo linkage (-N=N-) that connects the two molecular fragments. This process yields the azo dye intermediate, which forms the chromophore responsible for the dye's color worlddyevariety.comnih.gov.

Chromium ComplexationThe synthesized azo dye intermediate is then converted into a chromium complex, a defining characteristic of Acid Violet 56 as a metal complex dyeworlddyevariety.comgoogle.com. This complexation step is crucial for enhancing the dye's performance, particularly its fastness properties like lightfastness and washfastness, and often influences its shadeworlddyevariety.comgoogle.com.

The process involves heating the azo dye in an aqueous solution containing formic acid and a chromium source (e.g., a chromium salt) at elevated temperatures, typically ranging from 125°C to 135°C, for approximately 7 hours worlddyevariety.com. During this reaction, the chromium ion coordinates with the azo dye molecule, often involving the hydroxyl group adjacent to the azo linkage, to form a stable metal complex worlddyevariety.comgoogle.com. The molecular structure of Acid Violet 56 is that of a chromium complex, with a formula often represented as C32H16Cl2CrN4O10S2 chemblink.com.

Table 1: Synthesis Pathway of Acid Violet 56

StageKey ReactantsConditionsProduct Type
1. Azo Dye Formation
Diazotization5-Chloro-2-methoxybenzenamine, Sodium Nitrite, AcidLow temperature (0-5°C)Diazonium Salt
CouplingDiazonium Salt, 6-Hydroxynaphthalene-2-sulfonic acidControlled pH (alkaline/weakly acidic)Azo Dye Intermediate
2. Metal Complexation Azo Dye Intermediate, Chromium Source, Formic Acid, Water125-135°C, 7 hoursChromium Complex Dye (Acid Violet 56)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H17Cl2CrN4Na2O10S2 B3355898 Einecs 229-048-2 CAS No. 6408-02-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;5-[(5-chloro-2-oxidophenyl)diazenyl]-6-oxidonaphthalene-2-sulfonate;chromium(3+);hydron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H11ClN2O5S.Cr.2Na/c2*17-10-2-6-14(20)13(8-10)18-19-16-12-4-3-11(25(22,23)24)7-9(12)1-5-15(16)21;;;/h2*1-8,20-21H,(H,22,23,24);;;/q;;+3;2*+1/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTRYQAISBWWST-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC2=C(C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H17Cl2CrN4Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6408-02-2
Record name EINECS 229-048-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(3-), bis[5-[2-[5-chloro-2-(hydroxy-.kappa.O)phenyl]diazenyl-.kappa.N1]-6-(hydroxy-.kappa.O)-2-naphthalenesulfonato(3-)]-, sodium hydrogen (1:2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium hydrogen bis[5-[(5-chloro-2-hydroxyphenyl)azo]-6-hydroxynaphthalene-2-sulphonato(3-)]chromate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Purification and Isolation Techniques for High Purity Acid Violet 56

To achieve high purity for Acid Violet 56, essential for consistent dyeing performance and quality standards, several purification and isolation techniques are commonly employed in dye manufacturing scirp.org. These methods aim to separate the desired product from unreacted starting materials, by-products, and inorganic salts generated during the synthesis scirp.org. While specific, detailed protocols for Acid Violet 56 may vary or be proprietary, general techniques applicable to acid dyes are well-established.

Common purification and isolation methods include:

Filtration: The initial separation of the crude solid dye from the reaction mixture is typically achieved through filtration google.com.

Salting Out: Decreasing the solubility of the dye in water by adding inorganic salts, such as sodium chloride, causes it to precipitate, facilitating its isolation google.com.

Washing: The filtered solid is washed with appropriate solvents (e.g., water, ethanol) to remove soluble impurities and residual salts google.comscirp.org.

Recrystallization: Dissolving the partially purified dye in a suitable solvent at elevated temperatures and then allowing it to crystallize upon cooling is a common method for enhancing purity scirp.orgnih.gov.

Chromatographic Techniques: For analytical purposes or to achieve very high purity, methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to separate the dye from impurities nih.govresearchgate.net.

Drying: The purified dye is thoroughly dried, often under vacuum, to remove residual moisture and solvents, yielding the final product in powder form google.comscirp.org.

The selection and sequence of these purification steps are critical for achieving the desired quality and performance specifications of Acid Violet 56.

Table 2: Chemical Properties of Acid Violet 56

PropertyValueSource
EC Number229-048-2 worlddyevariety.comchemblink.com
CAS Registry Number6408-02-2 worlddyevariety.comchemblink.com
Molecular FormulaC32H16Cl2CrN4O10S2.H.Na2 (Chromium Complex) chemblink.com
Molecular Weight850.51 g/mol (Chromium Complex) chemblink.com
Color Index NameC.I. Acid Violet 56, C.I. 16055 worlddyevariety.com
AppearanceBlue purple, purple, brown powder worlddyevariety.com
SolubilityInsoluble in water, soluble in ethanol worlddyevariety.com

Compound Names Table

Common NameEC NumberCAS NumberOther Identifiers
Acid Violet 56229-048-26408-02-2C.I. Acid Violet 56, C.I. 16055
5-Chloro-2-methoxybenzenamineN/AN/AN/A
6-Hydroxynaphthalene-2-sulfonic acidN/AN/AN/A

Advanced Spectroscopic and Structural Characterization of Acid Violet 56

Spectroscopic Analysis of Acid Violet 56

Spectroscopic methods provide crucial insights into the molecular composition and electronic transitions within Acid Violet 56.

O-H stretching: Broad band typically around 3200-3600 cm⁻¹ (if hydroxyl groups are present and involved in hydrogen bonding). deswater.comresearchgate.net

C-H stretching (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

C=C stretching (aromatic rings): Bands in the range of 1450-1650 cm⁻¹.

C-N stretching: Peaks often found between 1200-1350 cm⁻¹.

S=O stretching (sulfonate groups): Strong absorption bands typically in the region of 1150-1250 cm⁻¹ and 1040-1080 cm⁻¹. researchgate.net

N=N stretching (azo group): While often weak in FTIR, it can sometimes be observed in the fingerprint region.

Raman spectroscopy, which complements FTIR by detecting different vibrational modes, can also provide information on functional groups and molecular structure. Studies on other violet dyes, such as Crystal Violet, have shown that Raman spectroscopy can identify characteristic vibrational bands associated with aromatic rings and C-N bonds. psu.eduscientific.net The presence of a metal complex (chromium) in Acid Violet 56 might also influence vibrational modes, potentially showing metal-ligand vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy is essential for understanding the electronic transitions responsible for the color of Acid Violet 56. It helps in identifying the chromophore and auxochromes within the molecule. While specific UV-Vis absorption maxima (λmax) for Acid Violet 56 are not detailed in the provided snippets, general trends for azo dyes and metal-complex dyes can be inferred. Azo dyes typically exhibit strong absorption bands in the visible region due to π-π* transitions within the conjugated system, including the azo linkage (-N=N-) and aromatic rings. technologynetworks.com The presence of a chromium complex in Acid Violet 56 suggests that d-d electronic transitions or charge-transfer transitions involving the metal center and the organic ligand may also contribute to its absorption spectrum. Studies on other acid dyes indicate absorption maxima often fall within the 400-600 nm range, contributing to their vibrant colors. deswater.comphotochemcad.comgoogle.com UV-Vis diffuse reflectance spectroscopy (UV-DRS) has been used to characterize similar dye-based nanomaterials, showing absorption maxima in the 350-400 nm range for some dye systems. deswater.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed molecular structure, including the connectivity of atoms and the presence of different chemical environments. However, specific NMR data for Acid Violet 56 were not found in the provided search results. In general, ¹H NMR spectra of azo dyes would show signals corresponding to aromatic protons, and potentially signals from any alkyl or alkoxy substituents. ¹³C NMR would reveal the different carbon environments, including those in aromatic rings, azo linkages, and any functional groups. deswater.comresearchgate.netchemrxiv.orgresearchgate.netmdpi.com The presence of a metal complex might affect chemical shifts due to coordination effects.

Mass Spectrometry (MS) is used to determine the molecular weight and provide information about the fragmentation patterns of a molecule, aiding in structural confirmation. While specific MS data for Acid Violet 56 were not detailed, studies on acid dyes using UHPLC-Q-Orbitrap-MS have identified characteristic ion fragments. For instance, the sulfonate group (SO₃⁻) often appears as a fragment with m/z 79.9557. researchgate.net The molecular ion peak (e.g., [M+H]⁺ or M⁻) would confirm the molecular weight. For Acid Violet 56 (C32H17Cl2CrN4O10S2), the expected mass would be around 850.51 g/mol . chemnet.comchemblink.com Fragmentation patterns can reveal the substructures of the dye molecule, such as the aromatic rings and the azo linkage.

Crystallographic Studies of Acid Violet 56 and its Derivatives

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in a solid-state structure.

X-ray Diffraction (XRD) is the primary method for determining the crystal structure of a compound. It reveals the arrangement of molecules in the crystal lattice, including unit cell parameters, space group, bond lengths, and bond angles. Specific XRD data for Acid Violet 56 were not found in the provided search results. However, XRD is a standard characterization technique for dyes and pigments, often used to confirm crystallinity and identify polymorphs. deswater.commdpi.comresearchgate.neteeer.orgresearchgate.net For metal-complex dyes like Acid Violet 56, XRD can provide insights into how the metal ion is coordinated within the crystal lattice and how the organic ligands are arranged.

Compound Names Table

Common NameEINECS NumberCAS NumberColour Index NameColour Index Number
Acid Violet 56229-048-26408-02-2Acid Violet 5616055

Single-Crystal X-ray Analysis of Acid Violet 56 Complexes

The process involves growing high-quality single crystals of the compound, which can be challenging for many dyes due to their complex synthesis and potential for polymorphism. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The diffraction pattern generated by the crystal lattice is then analyzed to determine the electron density distribution, from which the atomic positions and bond parameters can be precisely calculated. This allows for the determination of bond lengths, bond angles, torsion angles, and intermolecular contacts, providing a complete picture of the molecule's structure in the solid state. While specific single-crystal X-ray diffraction data for Acid Violet 56 complexes were not found in the reviewed literature, this technique remains a gold standard for the complete structural elucidation of such complex organic and organometallic compounds. Studies on related metal complexes and azo dyes often utilize SCXRD to understand structure-property relationships.

Advanced Imaging Techniques for Acid Violet 56 Microstructure

Advanced imaging techniques offer complementary perspectives to crystallographic data, providing insights into the physical form, surface characteristics, and morphology of Acid Violet 56 at the micro- and nanoscale.

Electron Microscopy (SEM, TEM) Applications

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the microstructure and morphology of materials.

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. For Acid Violet 56, SEM could reveal information about the particle size distribution, shape, and surface texture of the dye powder. It can also identify agglomeration patterns and surface features that might influence its solubility, dispersibility, and dyeing performance. For instance, studies on other dye powders or related nanomaterials often use SEM to characterize particle morphology, revealing whether particles are crystalline, amorphous, or aggregated researchgate.neteeer.orgresearchgate.net. The elemental composition can also be analyzed using Energy-Dispersive X-ray Spectroscopy (EDX) coupled with SEM, offering insights into the distribution of constituent elements, including chromium in Acid Violet 56.

Transmission Electron Microscopy (TEM) : TEM offers even higher resolution than SEM by transmitting electrons through an ultra-thin specimen. This technique is ideal for examining internal structural details, crystal lattice defects, and the morphology of very small particles or nanostructures. For Acid Violet 56, TEM could potentially reveal the crystalline nature of the dye particles, observe any internal structural organization, or characterize the morphology of potential aggregates or complex formations at the nanoscale. While specific TEM studies on Acid Violet 56 are not detailed here, TEM is widely used to study the microstructure of pigments and dyes, providing insights into their physical state and potential interactions at the atomic or molecular level nih.govnih.gov.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that maps surface topography by sensing the forces between a sharp tip and the sample surface. It can operate in various environments, including air and liquid, making it suitable for studying materials in conditions relevant to their application.

For Acid Violet 56, AFM could provide detailed information about its surface topography at the nanometer scale. This includes measuring the roughness of dye particles, identifying surface features such as steps, terraces, or defects, and even resolving individual molecular arrangements on the surface if the sample is prepared appropriately. AFM can also be used for force spectroscopy, measuring adhesion forces between the tip and the sample surface, which could offer insights into how the dye interacts with substrates during dyeing processes. Although specific AFM studies on Acid Violet 56 are not detailed in the provided search results, AFM is a versatile tool for characterizing the surface properties of various materials, including dyes and pigments, contributing to a deeper understanding of their physical characteristics nih.govmpi-cbg.deannualreviews.orgresearchgate.netfrontiersin.org.

Compound Information Table

PropertyValueSource
EC Number229-048-2 chemblink.com
CAS Registry Number6408-02-2 chemblink.com
Common NameC.I. Acid Violet 56 chemblink.comworlddyevariety.com
SynonymsC.I. 16055, Erganil Violet C, Fenapal Violet 3R, Neolan Violet 3R, etc. chemblink.com
Molecular FormulaC₃₂H₁₆Cl₂CrN₄O₁₀S₂·H·Na₂ chemblink.com
Molecular Weight850.51 g/mol chemblink.com
Chemical DescriptionChromium complex of an azo dye chemblink.comworlddyevariety.com
AppearanceBlue purple powder worlddyevariety.com

Interactions and Binding Mechanisms of Acid Violet 56 with Substrates

Adsorption Mechanisms of Acid Violet 56 on Various Materials

Adsorption is a key process by which Acid Violet 56 can be removed from solutions or bound to solid surfaces. This mechanism is influenced by the surface chemistry of the adsorbent and the nature of the interactions involved.

Surface Chemistry and Adsorption Kinetics

The surface chemistry of a material dictates its affinity for Acid Violet 56. Functional groups present on the adsorbent surface, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can play a significant role in the adsorption process. Research on similar dyes, like Crystal Violet, indicates that these groups can facilitate adsorption through hydrogen bonding and electrostatic interactions eeer.orgmdpi.com. The kinetics of adsorption describe the rate at which the dye molecules are taken up by the adsorbent. Studies on various dyes often show that adsorption processes can be well-described by pseudo-second-order kinetic models, suggesting that chemisorption or a rate-limiting step involving chemical processes might be involved mdpi.comiwaponline.comresearchgate.net. The rate of adsorption is typically rapid in the initial stages and slows down as the adsorbent surface becomes saturated or active sites are blocked eeer.org.

Complexation Chemistry of Acid Violet 56 with Metal Ions and Ligands

Acid Violet 56 is described as a "Metal Complex" dye, indicating its ability to form coordination complexes with metal ions. This property is fundamental to its dyeing characteristics and can influence its stability and color properties.

Coordination Environments and Stoichiometries

Metal ions, acting as Lewis acids, can coordinate with ligands, which possess lone pairs of electrons and act as Lewis bases github.ionih.gov. The coordination environment and stoichiometry (the ratio of metal ions to ligands) are critical in determining the properties of the resulting complex. For dyes like Acid Violet 56, the azo group and potentially hydroxyl or other functional groups can act as donor atoms, forming coordinate bonds with metal ions. Research on similar azo dyes and metal complexes shows that various stoichiometries, such as 1:1, 1:2, or 2:1 (ligand:metal), are possible depending on the metal ion and the ligand's structure acs.orgsrce.hrmdpi.com. The coordination number of the metal ion and the steric hindrance of the ligand influence the final geometry and stability of the complex mdpi.com. For example, metal ions can form complexes with octahedral, square planar, or other geometries, dictated by the nature of the ligands and the metal's electronic configuration github.ioacs.orgmdpi.com.

Stability Constants of Acid Violet 56 Complexes

The stability of a metal-ligand complex is quantified by its stability constant (also known as the formation constant). This constant reflects the equilibrium between the metal ion, the ligand, and the formed complex github.io. Higher stability constants indicate a more thermodynamically favorable and thus more stable complex. While specific stability constants for Acid Violet 56 are not detailed in the provided search results, studies on other azo dyes and metal ions reveal a wide range of stability constants, often in the order of 104 to 1010 M-1 or higher, depending on the metal and ligand srce.hr. The strength of the metal-ligand bond is influenced by factors such as the charge density of the metal ion, the donor atom type (hard or soft acids and bases principle), and the chelating effect researchgate.netnih.govmdpi.com. For instance, hard metal ions tend to form stable complexes with hard donor atoms (like oxygen), while soft metal ions prefer soft donor atoms (like sulfur) nih.gov.

Acid Violet 56 Interactions with Polymeric Matrices

Polymeric materials can interact with dyes through various mechanisms, including physical adsorption and chemical bonding. Physical adsorption often involves weak forces such as Van der Waals forces and hydrogen bonding between the dye molecules and the polymer chains emerald.comrsc.org. These interactions can promote the dispersion of the dye within the polymer matrix and enhance compatibility. Chemical interactions, such as covalent bonding or coordination with metal ions embedded within the polymer, can lead to stronger and more permanent binding. The surface chemistry of the polymer, including the presence of polar groups or functionalization, significantly influences the type and strength of these interactions emerald.comresearchgate.net. For instance, polymers with amine or hydroxyl groups can readily interact with acid dyes. The concentration of the dye and the polymer also plays a role, with optimal ratios often required for effective binding emerald.commdpi.com.

Compound Table

Common NameEINECS NumberOther Identifiers
Acid Violet 56229-048-2C.I. 16055, CAS 6408-02-2

Environmental Fate and Degradation Pathways of Acid Violet 56

Environmental Distribution and Persistence Modeling of Acid Violet 56

The release of dyes into aquatic environments from industrial effluents poses significant environmental challenges. Acid Violet 56, like other synthetic dyes, can persist in water bodies, affecting water quality and potentially impacting aquatic ecosystems. Understanding its distribution and persistence is crucial for effective environmental management.

Transport in Aquatic Systems

Synthetic dyes, including acid dyes, are often water-soluble or can form dispersions in water, facilitating their transport through aquatic systems gov.bc.camst.dk. Acid Violet 56, described as having a purple water solution worlddyevariety.com, is likely to be transported via water currents, dilution, and dispersion. In aquatic environments, dyes can reduce light penetration, thereby inhibiting photosynthesis in aquatic plants and affecting the reoxygenation capacity of water bodies mdpi.comresearchgate.net. Furthermore, the persistence of dyes in the aquatic environment is a concern, as many synthetic dyes, particularly azo dyes, are designed for stability and can resist natural degradation processes mst.dk. The presence of dyes in water bodies can also indicate the potential for associated toxic by-products, as some dyes can degrade into harmful aromatic amines mdpi.comnih.gov. While specific transport models for Acid Violet 56 are not detailed in the provided literature, general models for emerging contaminants in aquatic systems consider various sources, including industrial discharges, and their movement through hydrological processes mdpi.com.

Sorption to Sediments and Soils

The interaction of Acid Violet 56 with sediments and soils is influenced by the physicochemical properties of both the dye and the soil matrix. As an anionic dye, Acid Violet 56 may interact with positively charged sites on soil and sediment particles, such as clay minerals and organic matter mst.dkmdpi.com. Sorption processes can significantly affect the mobility and bioavailability of dyes in the environment.

Factors influencing sorption include:

pH: The pH of the aquatic system or soil solution plays a critical role, affecting the surface charge of both the dye and the sorbent material nih.govmdpi.com.

Organic Matter Content: Soils and sediments rich in organic matter, particularly humic substances, often exhibit higher sorption capacities for organic pollutants due to complex interactions mdpi.com.

Mineralogy: The type and proportion of clay minerals and metal oxides in sediments and soils can provide active sites for dye adsorption mdpi.comcopernicus.org.

Ionic Strength: For ionic dyes, the ionic strength of the solution can influence electrostatic interactions and thus sorption mdpi.com.

Advanced Remediation Technologies for Acid Violet 56 Contamination

Effective treatment of effluents containing Acid Violet 56 requires advanced technologies capable of degrading or removing the dye from wastewater. Adsorption and Advanced Oxidation Processes (AOPs) are prominent methods employed for this purpose.

Adsorptive Removal Strategies

Adsorption is a widely recognized and effective technique for removing dyes from wastewater due to its efficiency, cost-effectiveness, and operational simplicity iwaponline.comiwaponline.comresearchgate.net. Various adsorbent materials have been investigated for dye removal, including:

Anion Exchangers: Materials like Purolite A520E and Lewatit S5428 have demonstrated high removal efficiencies (>99%) for Acid Violet 1, with sorption capacities reaching up to 835 mg/g for Purolite A520E, following Langmuir isotherm models mdpi.com.

Agricultural By-products and Waste Materials: Materials such as almond shells and bagasse have been explored for their capacity to adsorb dyes like Crystal Violet and other violet dyes. These often follow Langmuir or Freundlich adsorption isotherms and pseudo-second-order kinetic models nih.goviwaponline.com.

Clays and Modified Minerals: Bentonite, montmorillonite, and other clay minerals, often modified, can serve as effective adsorbents for dyes like Gentian Violet and Crystal Violet mdpi.comresearchgate.net.

The efficiency of adsorption is influenced by factors such as the adsorbent dose, initial dye concentration, pH, temperature, and contact time iwaponline.comiwaponline.comresearchgate.net.

Table 1: Adsorption Capacities of Various Adsorbents for Dyes

Adsorbent MaterialTarget DyeMax. Adsorption Capacity (mg/g)Isotherm ModelKinetic ModelReference
Purolite A520EAcid Violet 1835LangmuirPseudo-second-order mdpi.com
Almond ShellCrystal Violet12.2LangmuirPseudo-second-order nih.gov
Activated BentoniteGentian VioletNot specifiedLangmuirNot specified researchgate.net
K10-MontmorilloniteCrystal VioletNot specifiedNot specifiedNot specified mdpi.com

Note: Data for Acid Violet 56 specifically is limited; data for similar dyes are presented to illustrate general principles.

Computational and Theoretical Studies of Acid Violet 56

Predictive Modeling for Environmental Behavior of Acid Violet 56

Predictive Modeling Approaches

Predictive modeling for environmental behavior typically involves using established software packages and algorithms that correlate molecular structure with known properties of similar compounds. Key parameters predicted include:

Physicochemical Properties: These form the basis for many environmental fate predictions.

Octanol-Water Partition Coefficient (Log Kow): Indicates a chemical's tendency to partition between an organic phase (like lipids in organisms) and water. A higher Log Kow suggests greater potential for bioaccumulation.

Water Solubility: Determines how readily a compound dissolves in water, influencing its transport in aquatic systems.

Vapor Pressure and Henry's Law Constant: These properties relate to a chemical's volatility and its tendency to partition between water and air.

Environmental Fate Parameters:

Biodegradation: Predictions of how readily a compound will be broken down by microorganisms in the environment (e.g., half-life in water, soil, or sediment). Models often categorize substances as readily biodegradable or persistent europa.eu.

Adsorption/Sorption Coefficients (e.g., Koc): Predicts the tendency of a chemical to bind to soil or sediment organic matter, influencing its mobility in terrestrial and aquatic environments.

Persistence: Assesses the likelihood of a compound remaining in the environment over extended periods, often linked to biodegradation rates.

Bioaccumulation Potential: Often estimated using Log Kow or bioconcentration factors (BCF).

Software suites like EPI Suite (Estimation Program Interface) developed by the U.S. Environmental Protection Agency (EPA) and other QSAR modeling tools are commonly employed for these predictions whiterose.ac.ukoup.comeuropa.eu. These tools utilize fragment-based methods, group contribution methods, and other algorithms to estimate properties based on the molecular structure of Acid Violet 56. For instance, models can predict degradation half-lives in different environmental media and partition coefficients, providing insights into its potential environmental distribution and persistence whiterose.ac.ukeuropa.eu.

Application to Acid Violet 56

While specific published computational predictions for Acid Violet 56's environmental behavior are not extensively detailed in the provided search results, the methodologies are well-established for similar dye molecules. Acid Violet 56 (C.I. 16055), being an azo dye and a metal complex, possesses a molecular structure that can be analyzed by these predictive models worlddyevariety.com.

QSAR and QSPR models would analyze the presence of functional groups, molecular size, and electronic properties of Acid Violet 56 to estimate parameters such as its octanol-water partition coefficient (Log Kow), water solubility, and potential for biodegradation. For example, models like those within EPI Suite can estimate the half-life of a substance in various environmental compartments (air, water, soil, sediment) and its adsorption to soil organic carbon (Koc) whiterose.ac.ukeuropa.eu. These predictions are crucial for understanding how Acid Violet 56 might behave if released into the environment, informing risk assessments and management strategies.

Table 1: Predicted Environmental Behavior Parameters (Illustrative)

This table illustrates the types of environmental parameters that are typically predicted for chemical compounds using computational modeling, and the general methodologies employed. Specific values for Acid Violet 56 would be generated by applying these models to its unique chemical structure.

Environmental ParameterPredictive Methodologies / ToolsRelevance to Environmental Behavior
Physicochemical Properties
Octanol-Water Partition Coefficient (Log Kow)QSAR (e.g., EPI Suite's KOWWIN), Group Contribution MethodsIndicates potential for bioaccumulation and partitioning into organic matter.
Water Solubility (mg/L)QSAR (e.g., EPI Suite's WELT), Group Contribution MethodsInfluences mobility in aquatic systems and bioavailability.
Vapor Pressure (Pa)QSAR (e.g., EPI Suite's VP/W Vj), Group Contribution MethodsGoverns partitioning into the atmosphere and potential for long-range transport.
Henry's Law Constant (Pa·m³/mol)QSAR (derived from Vapor Pressure and Water Solubility)Indicates tendency to volatilize from water to air.
Environmental Fate Parameters
Biodegradation Half-life (Days)QSAR (e.g., EPI Suite's BIOWIN), OECD QSAR ToolboxAssesses persistence in water, soil, and sediment; crucial for environmental persistence evaluation.
Soil Adsorption Coefficient (Koc)QSAR (e.g., EPI Suite's MACRO), QSAR modelsPredicts mobility in soil and sediment; influences leaching and transport.
Persistence (P)Derived from biodegradation and hydrolysis half-livesOverall measure of how long a substance remains in the environment.
Bioaccumulation Factor (BCF)QSAR (e.g., EPI Suite's BCFBAF), Log Kow correlationsEstimates the potential for a substance to accumulate in aquatic organisms.

Note: Specific numerical predictions for Acid Violet 56 would require direct application of these modeling tools to its chemical structure.

Theoretical studies, such as density functional theory (DFT) or molecular dynamics (MD) simulations, can also complement environmental fate predictions by elucidating reaction mechanisms, degradation pathways, and interactions with environmental matrices at a molecular level mdpi.comacs.org. For dyes, understanding their photochemical stability or reactivity under various environmental conditions can be explored through these advanced theoretical calculations.

Compound Names Mentioned:

Common NameEINECS NumberCAS Number
Acid Violet 56229-048-26408-02-2

Applications of Acid Violet 56 in Non Biological Systems

Utilization in Materials Science

The integration of dyes into polymer matrices is a common practice to impart specific optical properties, such as color, or to create functional materials. Acid Violet 56, with its anionic character and metal complex structure, offers potential in this field.

Role in Optical Materials and Devices

The inherent optical properties of dyes, such as their absorption and emission spectra, are fundamental to their role in optical materials and devices. Acid Violet 56, by definition, absorbs certain wavelengths of visible light and transmits others, resulting in its characteristic violet hue worlddyevariety.com. This property makes it suitable for applications where color or light modulation is required. Dyes are key components in technologies ranging from optical filters to advanced optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells sigmaaldrich.comspiedigitallibrary.org. The specific absorption characteristics of Acid Violet 56 would determine its suitability for such applications, potentially contributing to color tuning or light absorption in specialized optical systems. The dye's ability to interact with light is a core attribute for its potential inclusion in materials designed for optical analysis or photonic applications.

Application in Analytical Chemistry and Chemical Sensors

The use of dyes as chromogenic reagents and their incorporation into sensing platforms are well-established practices in analytical chemistry. Acid Violet 56's properties suggest its potential in these areas.

As a Spectrophotometric Reagent

Spectrophotometry relies on the measurement of light absorption by substances, often employing dyes that form colored complexes with analytes nih.govscielo.org.zascielo.br. These dyes act as chromogenic reagents, allowing for the quantitative determination of specific chemical species. While direct studies on Acid Violet 56 as a spectrophotometric reagent are not extensively detailed, its classification as a metal complex dye, specifically a chromium complex, hints at its potential. Many metal-complex dyes are utilized as indicators or reagents in colorimetric and spectrophotometric analyses due to their sensitive color changes in response to variations in pH or the presence of specific metal ions worlddyevariety.comnih.govscielo.org.zascielo.brresearchgate.net. The known color behavior of Acid Violet 56 in acidic and alkaline solutions worlddyevariety.com could be leveraged for developing analytical methods.

Development of Acid Violet 56-Based Chemical Sensors

Chemical sensors are devices that detect and respond to a specific chemical or physical stimulus, often translating this interaction into a measurable signal, frequently optical rsc.orgacs.orgresearchgate.netmdpi.com. Dyes are frequently employed as the sensing element in optical sensors because their color or fluorescence can change upon interaction with target analytes acs.org. Functional polymers also serve as versatile platforms for sensor development, providing a matrix for immobilizing recognition elements researchgate.net. Although specific research on chemical sensors developed using Acid Violet 56 is not provided, its properties as a dye, including its potential to exhibit color changes in response to pH variations or interactions with metal ions worlddyevariety.com, suggest it could be a candidate for incorporation into chemosensor designs.

Use in Textile Dyeing Technologies (excluding human exposure)

Acid Violet 56 is predominantly utilized in the textile industry for its dyeing capabilities, particularly on protein and animal fibers. Its application in this sector is well-documented, focusing on the technical aspects of the dyeing process and the resulting color fastness.

The dye is applied to materials such as wool, silk, polyamide fibers, and leather, where its anionic nature facilitates ionic bonding with the cationic sites present in these fibers under acidic conditions worlddyevariety.comjishaexport.comafirm-group.com. This mechanism ensures good color yield and contributes to the dye's wash fastness jishaexport.com. The chromium complex structure of Acid Violet 56 is associated with enhanced stability and fastness properties, making it suitable for textile applications requiring durability worlddyevariety.com. The dye's performance is often evaluated based on various fastness properties, which are crucial for textile quality.

Table 1: Physicochemical Properties of Acid Violet 56

PropertyValueSource
NameC.I. Acid Violet 56 (C.I. 16055) worlddyevariety.comchemblink.com
CAS Number6408-02-2 worlddyevariety.comchemnet.comchemblink.com
EINECS Number229-048-2 chemnet.comchemblink.com
Molecular FormulaC32H17Cl2CrN4Na2O10S2 chemnet.comchemblink.com
Molecular Weight~850.51 chemnet.comchemblink.com
AppearanceBlue purple; Purple, brown powder worlddyevariety.com
SolubilityInsoluble in water, soluble in ethanol, slightly soluble in fiber element worlddyevariety.com

Table 2: Fastness Properties of Acid Violet 56

PropertyISO StandardAATCC StandardSource
Light Fastness66 worlddyevariety.com
Soaping Fastness43-4 worlddyevariety.com
Perspiration Fastness4-53-4 worlddyevariety.com
Oxygen Bleaching52-3 worlddyevariety.com
Seawater Fastness1-23 worlddyevariety.com

Dyeing Mechanisms on Different Fiber Types

Acid Violet 56, as an acid dye, functions by forming ionic bonds with protein and polyamide fibers. Its application is primarily targeted towards materials such as wool, silk, and nylon. worlddyevariety.cominflibnet.ac.indacollege.org

Fibers Targeted: Acid Violet 56 is suitable for dyeing natural protein fibers like wool and silk, as well as synthetic polyamide fibers (nylon). worlddyevariety.cominflibnet.ac.indacollege.org These fibers possess functional groups that readily interact with anionic dyes under specific pH conditions.

Dyeing Mechanism: The dyeing process with acid dyes like Acid Violet 56 involves several key steps:

Fiber Preparation and Dye Bath Setting: Fibers are typically prepared, and the dye bath is set with water, the dye, and auxiliary chemicals. For acid dyeing, the pH is critical and is adjusted to an acidic range, typically between 2.5 and 4.5, using acids like sulfuric acid or formic acid. inflibnet.ac.inijche.com

Fiber Protonation: In the acidic environment of the dye bath, the amino groups (-NH2) present in wool, silk, and polyamide fibers become protonated, forming positively charged sites (-NH3+). inflibnet.ac.inscribd.com

Dye Adsorption and Ionic Bonding: Acid Violet 56, being an anionic dye due to its sulfonic acid groups, carries a negative charge in aqueous solution. These negatively charged dye molecules are attracted to the positively charged sites on the fiber surface, resulting in ionic (electrostatic) bonding. inflibnet.ac.indacollege.org

Metal Complexation: Acid Violet 56 is a chromium complex dye. worlddyevariety.com The formation of metal complexes with the dye molecule, often during or after the dyeing process, can lead to larger, less soluble dye-fiber complexes. This typically enhances the dye's fastness properties, particularly to washing and light. woolwise.com

Table 1: Fastness Properties of Acid Violet 56

The inherent properties of Acid Violet 56, including its metal complex nature, contribute to its performance in terms of colorfastness. The following table summarizes its typical fastness ratings according to ISO and AATCC standards.

Fastness PropertyISO RatingAATCC Rating
Light Fastness66
Soaping (Wash Fastness)43-4
Perspiration Fastness4-53-4
Oxygen Bleaching52-3

Source: worlddyevariety.com

Dyeing Process Optimization and Effluent Considerations

Optimizing the dyeing process for Acid Violet 56 involves controlling several parameters to achieve desired shade, levelness, and fastness, while effluent considerations focus on managing the environmental impact of the dyeing process.

Dyeing Process Optimization: Effective dyeing with Acid Violet 56 requires careful control of key variables:

pH Control: Maintaining an acidic pH (typically 2.5-4.5) is essential for the protonation of fiber amino groups, which is crucial for the ionic interaction with the anionic dye. inflibnet.ac.inijche.com

Temperature: Dyeing temperatures are generally elevated to promote dye diffusion into the fiber. For wool and polyamide, temperatures near boiling (90-100°C) are common, while silk may be dyed at slightly lower temperatures (60-70°C) to prevent fiber damage. dacollege.orgijche.comprochemicalanddye.com

Electrolytes: The addition of electrolytes, such as Glauber's salt (sodium sulfate) or common salt, helps to control the rate of dye exhaustion and improve the levelness of the dyeing. inflibnet.ac.inijche.com

Dyeing Time: Adequate time is necessary for the dye to exhaust from the dyebath and diffuse into the fiber structure, typically ranging from 60 to 180 minutes depending on the specific fiber and dye. ijche.comprochemicalanddye.com

Dye Bath Ratio: An appropriate liquor-to-material ratio, often between 10:1 and 40:1, ensures uniform dye distribution and efficient exhaustion. ijche.comprochemicalanddye.com

Table 2: Typical Acid Dyeing Parameters for Protein and Polyamide Fibers

ParameterTypical Range/ConditionNotes
pH 2.5 - 4.5 (acidic)Achieved with sulfuric acid or formic acid. Crucial for fiber protonation.
Temperature 60-70°C (silk), 90-100°C (wool, polyamide)Higher temperatures generally increase dye exhaustion and diffusion.
Electrolytes Glauber's salt (sodium sulfate), sodium chlorideUsed to control dye exhaustion rate and promote level dyeing.
Dyeing Time 60-180 minutes (variable based on fiber and dye type)Sufficient time for dye diffusion into the fiber and fixation.
Dye Bath Ratio 10:1 - 40:1Ensures adequate dye dispersion and penetration.

Sources: inflibnet.ac.inijche.comprochemicalanddye.com

Effluent Considerations: Wastewater generated from textile dyeing processes, including those using Acid Violet 56, often contains residual dyes and auxiliary chemicals, posing environmental challenges. mdpi.comresearchgate.nettextiletoday.com.bd Effective treatment methods are employed to mitigate these impacts:

Adsorption: This physiochemical process utilizes solid materials to remove dissolved dyes from wastewater. Various adsorbents, including activated carbon, anion exchangers, and agricultural wastes, have demonstrated high efficiency in decolorizing dye effluents. For instance, anion exchangers have shown removal efficiencies exceeding 99% for certain acid dyes. mdpi.comtextiletoday.com.bdeeer.org

Advanced Oxidation Processes (AOPs): AOPs involve the use of strong oxidizing agents, such as hydrogen peroxide or peracetic acid, often activated by catalysts like Fe2+ (Fenton process), to degrade complex dye molecules. mdpi.comnih.govmdpi.com These processes can effectively decolorize and mineralize dyes, reducing their environmental toxicity. mdpi.commdpi.com

Electrocoagulation: This electrochemical method uses sacrificial electrodes (e.g., aluminum, iron) to generate coagulants in situ, which then destabilize and remove dye particles from wastewater. rsc.org

Table 3: Illustrative Effluent Treatment Efficiencies for Acid Dyes

While specific treatment data for Acid Violet 56 is limited in the provided snippets, studies on similar acid dyes highlight the effectiveness of various treatment methods.

Treatment MethodTarget DyeEfficiency (%)Key Parameters/AdsorbentReference
Anion Exchange (A520E)C.I. Acid Violet 1>99%Polystyrene matrix anion exchanger mdpi.com
Anion Exchange (S5428)C.I. Acid Violet 1>99%Polyacrylamide matrix anion exchanger mdpi.com
Sono-assisted AdsorptionAcid Violet 77.43 mg/gActivated Fly Ash (FA) with ultrasound cavitation (20 kHz) eeer.org
Fenton Process (PAA/Fe2+)C.I. Acid Violet 1>98%Peracetic acid with Fe2+ catalyst (mineralization after 120 min) mdpi.com

Optimization of these treatment processes often involves adjusting parameters such as pH, oxidant concentration, enzyme concentration, contact time, and adsorbent dosage to achieve maximum dye removal and minimize environmental impact. mdpi.comeeer.orgnih.govmdpi.comajol.info

Compound Names Mentioned:

Acid Violet 56

C.I. Acid Violet 1

Acid Violet 7

Wool

Silk

Polyamide (Nylon)

Future Directions and Emerging Research Avenues for Acid Violet 56

Development of Novel Acid Violet 56 Derivatives with Enhanced Properties

The synthesis of novel derivatives of Acid Violet 56 is a primary focus for enhancing its inherent properties and introducing new functionalities. Research in this area is geared towards improving characteristics such as lightfastness, thermal stability, and solubility in various media. While specific research on derivatives of Acid Violet 56 is emerging, the principles can be extrapolated from studies on similar dyes, such as Acid Violet 43. For instance, the identification and synthesis of a novel carbazole derivative as an impurity in Acid Violet 43 highlights the potential for creating new molecular structures from the basic anthraquinone framework. researchgate.net

Future research will likely explore the following avenues:

Modification of Functional Groups: Introducing or modifying functional groups on the Acid Violet 56 molecule can significantly alter its properties. For example, sulfonation patterns can be adjusted to fine-tune solubility and affinity for specific substrates.

Introduction of Novel Chromophores: Incorporating different chromophoric systems could lead to derivatives with altered colors and improved stability.

Synthesis of Hybrid Dyes: Creating hybrid molecules that combine the structural features of Acid Violet 56 with other classes of dyes or functional moieties could result in materials with unique optical and electronic properties.

These efforts aim to produce derivatives with superior performance for existing applications and to enable their use in high-technology fields such as organic electronics and advanced coatings.

Integration of Acid Violet 56 in Nanomaterial-Based Systems

The integration of Acid Violet 56 into nanomaterial-based systems is a burgeoning field with significant potential. Nanomaterials offer a high surface-area-to-volume ratio and unique quantum-mechanical properties that can be harnessed to enhance the performance of the dye. Research on the photocatalytic degradation of other violet dyes, such as Crystal Violet, using magnesium oxide nanoparticles and MgO-bentonite nanocomposites, demonstrates the feasibility of this approach for environmental applications. mdpi.com

Key areas of future research include:

Dye-Sensitized Solar Cells (DSSCs): Acid Violet 56 derivatives could be developed as sensitizers in DSSCs, where the dye absorbs sunlight and injects electrons into a semiconductor nanoparticle layer.

Photocatalytic Nanocomposites: Incorporating Acid Violet 56 into nanocomposites with materials like titanium dioxide (TiO2) or zinc oxide (ZnO) could lead to efficient systems for the degradation of organic pollutants under visible light. mdpi.com The conductive properties of polymers like polyaniline (PANI) can also be leveraged in these composites to enhance charge transport and photocatalytic efficiency. mdpi.com

Nanosensors: The colorimetric properties of Acid Violet 56 could be utilized in the development of nanosensors for the detection of various analytes. The interaction of the analyte with the dye-nanomaterial conjugate would induce a measurable color change.

The following table outlines potential nanomaterial integrations with Acid Violet 56 and their prospective applications.

NanomaterialPotential ApplicationResearch Focus
Titanium Dioxide (TiO₂)Photocatalytic degradation of pollutantsEnhancing visible light absorption and charge separation
Zinc Oxide (ZnO)Antibacterial coatingsInvestigating the synergistic effects of the dye and nanoparticles
Gold Nanoparticles (AuNPs)Biosensing and targeted drug deliverySurface functionalization and bioconjugation
Carbon Nanotubes (CNTs)Conductive textiles and compositesImproving dye dispersion and interaction with the matrix

Advanced Spectroscopic Techniques for In Situ Analysis of Acid Violet 56 Reactions

A deeper understanding of the reaction mechanisms and degradation pathways of Acid Violet 56 is crucial for optimizing its applications and minimizing its environmental impact. Advanced spectroscopic techniques are instrumental in providing real-time, in situ analysis of these processes. Studies on the photodegradation of Crystal Violet using UV/VIS spectrophotometry and laser desorption ionization mass spectrometry have provided valuable insights into the complex degradation pathways, including N-demethylation and oxidative degradation. researchgate.net

Future research will likely leverage the following techniques:

Transient Absorption Spectroscopy: This technique can be used to study the excited-state dynamics of Acid Violet 56, providing information on the lifetimes and decay pathways of transient species formed upon light absorption.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS): These methods can provide detailed vibrational information about the molecular structure of Acid Violet 56 and its interactions with surfaces, such as nanoparticles or textile fibers, during dyeing or catalytic processes.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be employed to monitor changes in the functional groups of Acid Violet 56 during chemical reactions or degradation, offering insights into the reaction kinetics and mechanisms.

Computational Design of Acid Violet 56 for Specific Applications

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with tailored properties. These methods can be applied to Acid Violet 56 to predict the effects of structural modifications on its electronic and optical properties, thereby guiding synthetic efforts. For example, computational studies on azobenzene-based photoswitches have demonstrated the ability to theoretically design molecules with specific photoisomerization properties. mdpi.com

Future computational research on Acid Violet 56 will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the absorption spectra, color, and electronic structure of Acid Violet 56 and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the interactions of Acid Violet 56 with solvents, substrates, and other molecules, which is crucial for understanding its behavior in various environments.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the molecular structure of Acid Violet 56 derivatives with their properties, such as toxicity or bioaccumulation potential, aiding in the design of environmentally benign dyes. umweltbundesamt.de

Interdisciplinary Research with Acid Violet 56 in Environmental and Materials Sciences

The future of Acid Violet 56 research lies in interdisciplinary collaborations that bridge chemistry, materials science, environmental science, and engineering. Such collaborations will be essential for translating fundamental research into practical applications.

In environmental science , research will continue to focus on developing efficient methods for the removal of Acid Violet 56 from wastewater. Studies on the adsorption of Acid Violet 90 using biosorbents derived from peach seed shells highlight the potential of using low-cost, sustainable materials for dye removal. researchgate.net Future work could explore the development of novel adsorbents and advanced oxidation processes tailored for the degradation of Acid Violet 56.

In materials science , the unique photophysical properties of Acid Violet 56 and its derivatives could be exploited in the development of advanced materials. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives could serve as emitters in the violet-blue region of the spectrum.

Non-linear Optical (NLO) Materials: The extended π-conjugated system of Acid Violet 56 could be engineered to exhibit significant NLO properties for applications in photonics and optical communications.

Smart Textiles: Integration of photochromic or thermochromic derivatives of Acid Violet 56 into textiles could lead to fabrics that change color in response to external stimuli.

Q & A

Q. What are the standard analytical methods for characterizing the purity and structure of Einecs 229-048-2?

To ensure reproducibility, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). NMR confirms structural integrity by comparing spectral data to reference standards, while HPLC quantifies purity by isolating and quantifying impurities. Cross-validate results using multiple methods to address instrumental limitations .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Design accelerated stability studies by exposing the compound to controlled temperature, humidity, and light conditions. Use kinetic modeling to extrapolate degradation pathways and shelf-life predictions. Analytical methods like thermogravimetric analysis (TGA) and UV-Vis spectroscopy can monitor physical and chemical changes. Document deviations from standard protocols to ensure replicability .

Q. What protocols are recommended for detecting trace impurities in this compound?

Implement a combination of gas chromatography (GC) with flame ionization detection (FID) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate methods using spiked samples to establish detection limits and recovery rates. Include blank runs and calibration curves to minimize matrix interference .

Q. How should researchers determine the solubility profile of this compound in different solvents?

Use shake-flask or turbidimetric methods with solvents spanning a range of polarities (e.g., water, ethanol, dimethyl sulfoxide). Measure solubility at equilibrium using UV spectrophotometry or gravimetric analysis. Report temperature, agitation speed, and equilibration time to standardize conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out artifacts. Include dose-response curves and IC50 calculations to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

Conduct a systematic comparison of experimental conditions (e.g., solvent, concentration, instrument calibration). Use computational tools (e.g., density functional theory (DFT) simulations) to predict spectra and identify anomalies. Replicate experiments under standardized protocols and publish raw data for peer validation .

Q. What methodological strategies optimize the synthesis of this compound while minimizing byproducts?

Apply design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Use in-situ monitoring techniques (e.g., FTIR spectroscopy) to track intermediate formation. Compare yields and impurity profiles across conditions, and validate scalability using pilot-scale reactors .

Q. How can mechanistic studies elucidate the degradation pathways of this compound under oxidative stress?

Employ hyphenated techniques like LC-MS coupled with radical trapping agents (e.g., DMPO) to identify reactive intermediates. Isotopic labeling (e.g., ¹⁸O) can trace oxygen incorporation pathways. Compare degradation kinetics in inert vs. oxidative environments to isolate contributing factors .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate assumptions using residual analysis and sensitivity testing. Publish code and raw datasets to facilitate meta-analyses .

Q. How can hypothesis-driven research design improve the reproducibility of studies involving this compound?

Formulate hypotheses using the P-E/I-C-O framework: Define Population (e.g., cell lines), Exposure/Intervention (e.g., concentration range), Comparison (e.g., untreated controls), and Outcome (e.g., apoptosis rate). Pre-register protocols on platforms like Open Science Framework to reduce bias and enhance transparency .

Notes for Methodological Rigor

  • Data Validation : Cross-reference findings with prior studies, highlighting discrepancies and proposing methodological refinements .
  • Reproducibility : Document all experimental parameters (e.g., equipment settings, reagent batches) in supplemental materials .
  • Ethical Reporting : Avoid selective data presentation; include null results and failed experiments to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.